1,2-Dichloro-3,3-difluoroprop-1-ene
Description
Properties
CAS No. |
2805-21-2 |
|---|---|
Molecular Formula |
C3H2Cl2F2 |
Molecular Weight |
146.95 g/mol |
IUPAC Name |
(Z)-1,2-dichloro-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl2F2/c4-1-2(5)3(6)7/h1,3H/b2-1- |
InChI Key |
NZZOIMNOBUBWKQ-UPHRSURJSA-N |
SMILES |
C(=C(C(F)F)Cl)Cl |
Isomeric SMILES |
C(=C(/C(F)F)\Cl)\Cl |
Canonical SMILES |
C(=C(C(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Selective Dehydrochlorination of Trichlorodifluoropropane Precursors
A key method analogous to related compounds (e.g., 1,2-dichloro-3,3-dimethylbut-1-ene) involves heating a trihalogenated precursor in a polar aprotic solvent to induce selective elimination of hydrogen chloride, yielding the dichloro-difluoro-alkene. Although direct literature on 1,2-dichloro-3,3-difluoroprop-1-ene is scarce, closely related processes provide a reliable framework:
- Starting Material: 1,1,2-trichloro-3,3-difluoropropane (or similar halogenated precursors)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or hexamethylphosphoramide (HMPA)
- Additives: Alkali or alkaline earth metal halides (e.g., lithium chloride) to facilitate the elimination reaction
- Temperature: Typically between 100°C and 200°C
- Reaction Time: Several hours (e.g., 6 hours)
This method is supported by analogous processes for 1,2-dichloro-3,3-dimethylbut-1-ene, where heating 1,1,2-trichloro-3,3-dimethylbutane in DMF with lithium chloride at 160°C for 6 hours yielded the target alkene with 90% efficiency and high selectivity.
Fluorination of Chlorinated Propene Derivatives
Another approach involves the fluorination of chlorinated propene derivatives using hydrogen fluoride or fluoride salts to introduce the difluoro functionality at the 3-position:
- Starting Material: 1,2,3,3-tetrachloro-1-propene or similar
- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) or metal fluoride salts
- Reaction Conditions: Controlled temperature and time to avoid over-fluorination or side reactions
- Outcome: Replacement of chlorines at the 3-position by fluorines to yield this compound
This fluorination strategy is common in industrial processes for halogenated fluoropropenes and is often conducted in continuous flow reactors to enhance safety and yield.
Detailed Process Parameters and Data
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 1,1,2-trichloro-3,3-difluoropropane | Or related trihalogenated precursors |
| Solvent | Dimethylformamide (DMF), DMAc, HMPA | Polar aprotic solvents facilitate elimination |
| Additives | Lithium chloride, sodium chloride | Halide salts promote selective dehydrochlorination |
| Temperature | 100°C to 200°C | Optimal around 160°C |
| Reaction Time | 4 to 8 hours | Dependent on scale and solvent choice |
| Yield | Up to 90% | High selectivity with minimal side products |
| Purification Method | Fractional distillation | Removes unreacted starting materials and byproducts |
Research Findings and Mechanistic Insights
- The elimination reaction proceeds via selective dehydrochlorination, where the polar aprotic solvent stabilizes ionic intermediates, enhancing the reaction rate and selectivity.
- The presence of lithium chloride or similar halide salts acts as a halide ion source, which may assist in the removal of hydrogen chloride and stabilize transition states.
- Attempts to isomerize related 1,1-dichloro isomers to the 1,2-dichloro form by heating in DMF with lithium chloride were unsuccessful, indicating the elimination step is key to obtaining the desired isomer exclusively.
- Pyrolysis methods yield mixtures of isomers that are difficult to separate, making the solvent-mediated elimination approach preferable for industrial synthesis.
Industrial Production Considerations
- Continuous flow reactors are advantageous for handling hazardous reagents such as hydrogen fluoride during fluorination steps.
- Control of temperature and halide salt concentration is critical to maximize yield and minimize byproducts.
- Advanced separation techniques, including fractional distillation under reduced pressure, are employed to purify the final product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Additives | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Selective Dehydrochlorination | 1,1,2-trichloro-3,3-difluoropropane | Lithium chloride | DMF or DMAc | 160°C | ~90 | High selectivity, solvent-mediated |
| Fluorination of Tetrachloropropene | 1,2,3,3-tetrachloro-1-propene | Hydrogen fluoride or fluoride salts | Anhydrous HF or suitable solvent | Controlled (varies) | Variable | Industrial scale, continuous flow reactors |
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Base-Mediated Reactions: Bases such as potassium t-butoxide are commonly used to facilitate substitution and elimination reactions.
Catalysts: Lewis acids like aluminum chloride are often employed to catalyze addition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols can yield β-trifluoromethyl vinyl ethers and diethers .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
- 1,2-Dichloro-3,3-difluoroprop-1-ene is primarily utilized as a reagent in the synthesis of fluorinated compounds. These compounds are crucial in the production of pharmaceuticals and agrochemicals due to their enhanced properties such as metabolic stability and bioavailability.
Fluorinated Compound Production
- The compound serves as an intermediate in creating various fluorinated chemicals, which are essential for developing new materials and products with specific functionalities .
Biological Applications
Study of Fluorinated Molecules
- In biological research, this compound can be employed to investigate the effects of fluorinated compounds on biological systems. This includes studying enzyme inhibition and protein interactions, which are vital for understanding biochemical pathways and drug interactions.
Medical Applications
Potential Drug Candidate
- The unique properties of fluorinated compounds make them promising candidates for drug development. Research has shown that incorporating fluorine into drug molecules can enhance their pharmacokinetic profiles, leading to improved efficacy and safety .
Design of Novel Therapeutics
- The difluoromethyl group present in the compound can act as a lipophilic isostere for various functional groups (e.g., amides and alcohols), making it useful in medicinal chemistry for designing novel therapeutics .
Industrial Applications
Intermediate in Specialty Chemicals
- In industrial settings, this compound is used as an intermediate for producing specialty chemicals and materials such as polymers and surfactants. Its reactivity allows it to participate in diverse chemical transformations that are essential for manufacturing processes .
Refrigerant Development
- The compound is also explored as a potential refrigerant due to its low global warming potential (GWP) when compared to traditional refrigerants. Its reactivity can be harnessed to develop next-generation refrigerants that comply with environmental regulations .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing fluorinated pharmaceuticals. A study highlighted its role in creating a new class of antiviral drugs where the incorporation of fluorine significantly improved the drug's metabolic stability compared to non-fluorinated counterparts .
Case Study 2: Development of Eco-Friendly Refrigerants
A recent investigation focused on the transformation of traditional refrigerants into more environmentally friendly alternatives using this compound as a precursor. The study reported successful synthesis routes that resulted in low-GWP refrigerants suitable for commercial use while maintaining efficiency in cooling applications .
Mechanism of Action
The mechanism by which 1,2-dichloro-3,3-difluoroprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Key Observations :
- Substitution Position : The position of halogens significantly impacts applications. For example, 1,3-dichloropropene is a fumigant due to its volatility and pesticidal activity , whereas this compound’s reactivity is tailored for synthetic intermediates.
- Fluorine vs. Chlorine : Fluorine atoms increase electronegativity and bond strength, making trifluoro analogs (e.g., 431-27-6) more reactive in coupling reactions compared to difluoro derivatives .
Nucleophilic Substitution
- This compound : Exhibits moderate reactivity in halogen exchange reactions. For example, fluorination with potassium fluoride can yield trifluorocyclopropenes, though yields are variable .
- (E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene: Demonstrates superior reactivity in base-mediated C–O coupling with phenols to form β-trifluoromethyl vinyl ethers, attributed to the electron-withdrawing trifluoromethyl group .
Stereochemical Effects
- Cis/Trans Isomerism : In 1,2-dichloro-3,3,3-trifluoroprop-1-ene, trans isomers exhibit distinct NMR properties (e.g., 7.11 ppm for trans vs. 6.64 ppm for cis in ¹⁹F NMR) due to differing coupling constants (JH,F = 1.1 vs. <0.2) .
Stability and Degradation
- Cyclopropene Derivatives : Compounds like 1,2-dichloro-3,3-difluorocyclopropene (bp 58°C) undergo thermal ring-opening to form diradical intermediates, unlike linear propenes .
- Environmental Persistence : Fluorinated analogs (e.g., 431-27-6) may exhibit greater environmental persistence due to C–F bond strength, whereas chlorinated propenes degrade more readily .
Biological Activity
1,2-Dichloro-3,3-difluoroprop-1-ene (also referred to as HCFO-1233zd) is a fluorinated organic compound with significant industrial applications, particularly as a refrigerant. Its unique chemical structure allows it to participate in various biological interactions, which are crucial for understanding its safety and efficacy in different applications.
Chemical Structure and Properties
- Molecular Formula : C3H2Cl2F2
- Molecular Weight : 144.95 g/mol
- Boiling Point : Approximately 94.1 °C
- Density : 1.392 g/cm³
The compound features two chlorine atoms and two fluorine atoms attached to a propene backbone, which influences its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with cellular pathways and potential toxicity mechanisms. Research indicates that the compound may act as a cytotoxic agent , affecting various cell lines through several mechanisms:
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to increased apoptosis in certain cancer cell lines.
In Vivo Studies
Research has demonstrated that exposure to this compound can lead to various toxicological effects:
- Acute Toxicity : Studies indicate that high concentrations can result in respiratory distress and damage to nasal tissues in animal models. For example, exposure to elevated levels resulted in hyperplasia of the nasal epithelium in Fischer 344 rats .
- Chronic Exposure : Long-term studies have shown that chronic exposure may lead to significant histopathological changes in organs such as the liver and kidneys .
In Vitro Studies
In vitro experiments have assessed the cytotoxic effects of this compound on various cell lines:
| Cell Line | Concentration (ppm) | Observed Effects |
|---|---|---|
| MCF-7 | 5 - 60 | Increased apoptosis and cell cycle arrest |
| HepG2 | 10 - 100 | Significant decrease in viability |
| HCT116 | 20 - 80 | Induction of oxidative stress |
These findings suggest that the compound exhibits dose-dependent cytotoxicity across different cell types.
Case Study 1: Respiratory Toxicity
A study conducted on Fischer 344 rats exposed to varying concentrations of this compound revealed significant respiratory toxicity at higher doses. Histopathological examination indicated:
- Nasal Epithelial Changes : Degenerative changes were noted in the olfactory epithelium at concentrations above 60 ppm.
Case Study 2: Reproductive Toxicity
In a two-generation reproductive study using B6C3F1 mice, no adverse reproductive effects were observed even at high concentrations (90 ppm). However, slight developmental delays were noted at the highest exposure levels .
Q & A
Q. What synthetic methodologies are effective for preparing 1,2-dichloro-3,3-difluoroprop-1-ene?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or cyclopropene ring-opening strategies. For example, cyclopropene derivatives like 1,2-dichloro-3,3-difluorocyclopropene (prepared via modified Tobey-West procedures) can undergo thermal or catalytic decomposition to yield the target compound. Key modifications, such as adjusting reaction temperatures and stoichiometric ratios of halogenating agents, have increased yields by eightfold . Base-mediated coupling with phenols has also been explored for related trifluoromethyl analogs, though regioselectivity adjustments may be required for this specific structure .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for identifying fluorine and carbon environments. Infrared (IR) spectroscopy helps confirm functional groups (e.g., C-Cl stretching at ~600–800 cm). Gas chromatography-mass spectrometry (GC-MS) provides molecular weight validation and purity assessment. For example, IR and NMR data for structurally similar halogenated cyclopropenes (e.g., 1,2-dichloro-3,3-difluorocyclopropene) show distinct peaks at 1280–1300 cm (C-F) and δ = -60 to -80 ppm (F environments) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Isomer-specific toxicity data (e.g., 1,3-dichloropropene analogs) suggest varying hazards, so consult EPA guidelines for isomer handling . Storage should prioritize inert atmospheres (e.g., nitrogen) to prevent decomposition. Emergency response plans should address vapor inhalation risks, referencing ERPG (Emergency Response Planning Guidelines) tiers .
Advanced Research Questions
Q. How can stereoselectivity be controlled during reactions involving this compound?
- Methodological Answer : Base-mediated coupling reactions with nucleophiles (e.g., phenols) can achieve Z/E isomer control. For example, using bulky bases like potassium tert-butoxide favors Z-isomers by steric hindrance, while polar aprotic solvents (e.g., DMF) enhance stereoselectivity. In trifluoromethyl analogs, perfect regioselectivity (>95%) has been achieved via transition-metal-free conditions . Computational modeling (DFT) of transition states can further predict stereochemical outcomes.
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Methodological Answer : Procedural modifications, such as stepwise halogenation and vacuum distillation, improve scalability. For cyclopropene precursors, replacing traditional reflux with microwave-assisted synthesis reduces reaction times and byproduct formation . Catalytic hydrodechlorination (using Pd/C or Ni catalysts) enhances atom economy in dehalogenation steps. Patent data for related compounds (e.g., trans-1-chloro-3,3,3-trifluoropropene) suggest integrated co-production processes to maximize resource efficiency .
Q. How should researchers address contradictions in isomer-specific reactivity data?
- Methodological Answer : Systematic comparative studies (e.g., kinetic assays for 1,2- vs. 1,3-dichloropropene isomers) can resolve discrepancies. Use EPA subheading frameworks to organize isomer-specific toxicity and reactivity data . Advanced chromatographic separation (e.g., chiral GC) isolates isomers for individual analysis. For example, conflicting reports on electrophilic addition rates may arise from solvent polarity effects, which can be tested via Hammett plots or kinetic isotopic labeling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
